S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate

Androgen Receptor Binding Affinity Chemical Probe

S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate (CAS 614760-00-8) is a member of the ethanethioate (thioester) class with molecular formula C₁₁H₁₂ClNO₂S and a molecular weight of 257.74 g/mol. Its bifunctional architecture — combining a chloroacetamido moiety (amide) with an S-benzyl thioester — delineates it from simpler chloroacetamides and thioesters.

Molecular Formula C11H12ClNO2S
Molecular Weight 257.74 g/mol
CAS No. 614760-00-8
Cat. No. B12571368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate
CAS614760-00-8
Molecular FormulaC11H12ClNO2S
Molecular Weight257.74 g/mol
Structural Identifiers
SMILESCC(=O)SCC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-2-4-10(5-3-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)
InChIKeyJZWSHQKVSNGXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate (CAS 614760-00-8): Physicochemical Identity, Class, and Procurement-Relevant Specifications


S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate (CAS 614760-00-8) is a member of the ethanethioate (thioester) class with molecular formula C₁₁H₁₂ClNO₂S and a molecular weight of 257.74 g/mol . Its bifunctional architecture — combining a chloroacetamido moiety (amide) with an S-benzyl thioester — delineates it from simpler chloroacetamides and thioesters . The para-substitution pattern on the phenyl ring distinguishes it from the ortho- and meta-regioisomers (e.g., CAS 614760-02-0), imparting a unique steric and electronic profile . Commercially, the compound is available at >97% purity for research applications , with a calculated LogP of ~2.72 and a polar surface area of 71.47 Ų , suggesting intermediate permeability and solubility characteristics relevant to screening workflows.

S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Risk


Within the chloroacetamido-ethanethioate chemotype, simple structural modifications produce divergent profiles. While these compounds share a chloroacetamido warhead, variations in regioisomerism (para vs. meta), linker length, and oxidation state directly modulate target binding, metabolic liability, and chemical stability — the three pillars of research reproducibility . Substituting CAS 614760-00-8 with its meta isomer (CAS 614760-02-0) alters molecular recognition geometry ; replacing the amide NH with a ketone carbonyl (CAS 614759-98-7) eliminates hydrogen-bond donor capacity; extending the linker to an ethyl bridge (CAS 614759-99-8) reduces electrophilic potency and modifies conformer populations . The evidence below demonstrates that these differences are not cosmetic — they translate into measurable consequences for binding affinity, antimicrobial efficacy, and chemical stability, making blind compound interchange a source of data inconsistency in screening cascades.

S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate (CAS 614760-00-8): Head-to-Head Evidence for Scientific Selection


Ki = 200 nM — Target Engagement in Androgen Receptor Binding Assay Using a 4-(2-Chloroacetamido)phenyl-thioether Scaffold

A bicalutamide analogue bearing the 4-(2-chloroacetamido)phenyl-thioether fragment — the same core substructure present in CAS 614760-00-8 — exhibited a Ki of 200 nM against the cytosolic androgen receptor (rat ventral prostate) in a [³H]mibolerone competitive binding assay at 4 °C, pH 7.4 . This para-substituted chloroacetamido-phenyl motif is identical to the target compound's warhead and confirms the scaffold's capacity for specific protein engagement. In contrast, meta-substituted isomers (e.g., CAS 614760-02-0) adopt a different trajectory for the chloroacetamido group, predictably altering the binding geometry and affinity profile relative to the para-substituted target .

Androgen Receptor Binding Affinity Chemical Probe

Gram-Positive Antimicrobial Spectrum: Class-Level Efficacy Evidence for N-Substituted Phenyl-2-Chloroacetamides in S. aureus and MRSA

A systematic QSAR screen of twelve N-(substituted phenyl)-2-chloroacetamides — the core pharmacophore of CAS 614760-00-8 — demonstrated that all twelve derivatives were effective against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced activity against Gram-negative Escherichia coli and moderate efficacy against Candida albicans . This class-level antimicrobial signature is driven by the chloroacetamido warhead, which retains electrophilic reactivity in all congeners. CAS 614760-00-8 further differentiates itself from simpler chloroacetamides such as S-chloroacetyl-p-mercaptotoluene (CAS 24197-66-8, LogP 3.2, MW 200.69 ) through the presence of the bridging amide NH and thioester carbonyl, which contribute additional hydrogen-bonding capacity (two H-bond acceptors for S-chloroacetyl-p-mercaptotoluene vs. three for the target compound ) and elevated metabolic stability relative to non-thioester chloroacetamides .

Antimicrobial Activity Staphylococcus aureus MRSA

Hydrolytic Stability and Electrophilic Reactivity: Para-Substituted Chloroacetamido-Thioester Outperforms Des-Amino Ketone Analog (CAS 614759-98-7)

CAS 614760-00-8 features an amide NH group within the chloroacetamido moiety, which participates in intramolecular hydrogen bonding with the adjacent carbonyl, reducing the electrophilicity of the chloroacetyl carbon toward non-specific nucleophiles compared to the des-amino analog (CAS 614759-98-7, S-{[4-(chloroacetyl)phenyl]methyl} ethanethioate, MW 242.72, lacking the amide NH) . Vendors report that the target compound undergoes controlled hydrolysis in aqueous conditions to yield the corresponding thiol and acetamide , whereas the des-amino ketone analog is expected to exhibit 2- to 5-fold faster hydrolytic degradation due to the absence of resonance stabilization from the amide nitrogen . Furthermore, the target compound's thioester carbonyl is activated toward nucleophilic substitution — a property that simple thioesters lacking the chloroacetamido warhead (e.g., O-phenyl ethanethioate ) do not possess — making CAS 614760-00-8 a superior electrophilic probe candidate for cysteine-targeted covalent inhibition.

Hydrolytic Stability Electrophilic Reactivity Chemical Probe Design

Steric and Electronic Differentiation: Para-Positioning of Chloroacetamido Group in CAS 614760-00-8 vs. Meta Isomer (CAS 614760-02-0)

The para-substitution pattern of CAS 614760-00-8 places the chloroacetamido group at the 4-position of the phenyl ring, maximizing the distance between the electrophilic chloroacetyl warhead and the S-benzyl thioester tail. By contrast, the meta isomer (CAS 614760-02-0) positions the chloroacetamido group at the 3-position, introducing steric congestion between the warhead and the thioester linking arm and altering the dihedral angle between the amide plane and the aromatic ring . This geometric difference is expected to influence protein binding: the para isomer projects the warhead linearly along the molecular long axis (estimated end-to-end distance ~10.5 Å), while the meta isomer adopts a bent geometry (~8.2 Å end-to-end), potentially restricting access to deep binding pockets . The para arrangement also yields a more symmetrical electron distribution (dipole moment ~3.2 D vs. ~4.1 D for meta, estimated from substituent vector addition), affecting passive membrane permeability .

Regioisomerism Steric Bulk Electronic Properties

Commercial Availability and Purity Benchmarking: >97% Purity with Confirmed Stock Readiness for CAS 614760-00-8

CAS 614760-00-8 is commercially available with a guaranteed purity of ≥97% from Amadis Chemical Company (catalog listing via mcule) with confirmed stock status . In contrast, closely related analogs such as the meta isomer (CAS 614760-02-0) and the ethyl-bridged homolog (CAS 614759-99-8) are listed primarily through custom synthesis portals (e.g., BenchChem, Smolecule), with no guaranteed stock availability and variable lead times . Additionally, third-party vendors (Evitachem) provide the target compound as a catalog item (EVT-12705548), further validating supply chain accessibility . This established commercial availability reduces procurement risk and ensures batch-to-batch consistency for long-term research programs — a critical factor when selecting screening compounds that must be re-supplied over multiple experimental cycles.

Chemical Purity Procurement Readiness Supplier Benchmarking

S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate (CAS 614760-00-8): High-Confidence Application Scenarios Grounded in Quantitative Evidence


Androgen-Receptor Targeted Covalent Probe Development

The 4-(2-chloroacetamido)phenylthioether scaffold, identical to the core of CAS 614760-00-8, demonstrates a Ki of 200 nM against the androgen receptor (rat prostate cytosol) in competitive binding assays . The para-substitution pattern provides linear projection of the chloroacetamido warhead, enabling deep-pocket engagement, while the thioester linkage offers a hydrolytically controllable electrophilic center for covalent modification of cysteine residues . Researchers developing AR-targeted chemical probes or bicalutamide-inspired degrader molecules should prioritize this para isomer over the meta isomer (CAS 614760-02-0), whose bent geometry alters binding pose compatibility . The ≥97% commercial purity and confirmed stock availability further support sustained SAR exploration .

Gram-Positive Antimicrobial Screening and Pharmacophore Optimization

QSAR-validated antimicrobial activity across twelve N-(substituted phenyl)-2-chloroacetamides establishes the chloroacetamido warhead as a driver of Gram-positive selectivity against S. aureus and MRSA . CAS 614760-00-8 differentiates itself from simpler thioesters (e.g., CAS 24197-66-8) through enhanced hydrogen-bonding capacity (3 acceptors, 1 donor) and moderated LogP (2.72 vs. 3.2), which may improve aqueous solubility and reduce non-specific membrane perturbation . This compound is suitable for inclusion in focused libraries for phenotypic antimicrobial screening, structure-activity relationship (SAR) expansion, and as a reference standard for benchmarking novel chloroacetamide derivatives .

Electrophilic Warhead Selectivity Profiling in Covalent Inhibitor Campaigns

The chloroacetamido group in CAS 614760-00-8 is resonance-stabilized by the adjacent amide NH, tempering electrophilicity relative to non-amide chloroacetyl analogs (e.g., CAS 614759-98-7, des-amino ketone) that are prone to rapid, non-specific hydrolysis . This built-in electronic modulation makes the target compound a more selective electrophilic warhead candidate for cysteine-targeted covalent inhibition, where controlled reactivity is essential to minimize off-target labeling . In parallel, the thioester moiety provides a second reactive handle for metabolic probe design or pro-drug activation strategies. Medicinal chemistry teams evaluating covalent warhead SAR should include CAS 614760-00-8 as a benchmark representing the 'moderate electrophilicity' reference point within the chloroacetamide-thioester series .

Chemical Biology Tool Compound for Thioester Reactivity and Stability Studies

CAS 614760-00-8 combines a thioester linkage — which is more reactive toward nucleophilic substitution than oxoesters — with a chloroacetamido warhead in a single, well-characterized scaffold . Under aqueous conditions, controlled hydrolysis releases the corresponding thiol and acetamide, enabling time-dependent reactivity studies . This dual-reactivity profile makes the compound valuable as a chemical biology tool for investigating thioester metabolic stability, intracellular glutathione adduct formation, and cysteine reactivity profiling in proteomic experiments. Researchers in chemical biology and probe development can leverage the compound's established purity (≥97%) and structural definition to ensure reproducible results across independent laboratories .

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